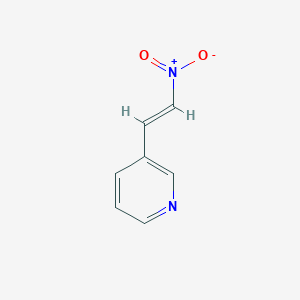

3-(2-Nitroethenyl)pyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[(E)-2-nitroethenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O2/c10-9(11)5-3-7-2-1-4-8-6-7/h1-6H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXBXAXEKNYDHU-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3156-52-3 | |

| Record name | 3-(2-Nitroethenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(2-Nitroethenyl)pyridine: Chemical Properties, Structure, and Synthetic Insights for Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in drug discovery.[1] This guide delves into the chemical intricacies of a particularly intriguing derivative: 3-(2-Nitroethenyl)pyridine. Characterized by the presence of a nitrovinyl group appended to the pyridine ring, this compound presents a compelling synthon for the elaboration of complex molecular architectures. The electron-withdrawing nature of the nitro group, in conjugation with the pyridine ring, imparts distinct reactivity to the molecule, making it a valuable precursor for a variety of chemical transformations. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into its chemical properties, structure, synthesis, and potential applications.

Molecular Structure and Physicochemical Properties

This compound, also known as (E)-3-(2-nitrovinyl)pyridine, is a solid, yellow to brown compound at room temperature. Its core structure consists of a pyridine ring substituted at the 3-position with a trans-configured 2-nitroethenyl group.

Structural Formula:

The molecule's geometry and electronic distribution are key to understanding its reactivity. The nitro group, a strong electron-withdrawing group, significantly influences the electron density of the vinyl group and the pyridine ring, making the β-carbon of the vinyl group susceptible to nucleophilic attack.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [2] |

| Molecular Weight | 150.13 g/mol | [2] |

| Physical Form | Yellow to Brown Solid | |

| Purity | ≥95% | |

| InChI Key | HIXBXAXEKNYDHU-HWKANZROSA-N | |

| Storage Temperature | Room Temperature |

Synthesis of this compound: The Henry Reaction

The primary synthetic route to this compound is the Henry reaction, also known as the nitroaldol reaction.[3][4] This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a nitroalkane with an aldehyde or ketone.[3] In this case, 3-pyridinecarboxaldehyde is reacted with nitroethane in the presence of a base. The initial product is a β-nitro alcohol, which readily undergoes dehydration to yield the target nitroalkene.

Conceptual Workflow of the Henry Reaction

Caption: General workflow for the synthesis of this compound via the Henry Reaction.

Detailed Experimental Protocol

While various bases can be employed, the choice of catalyst and reaction conditions can influence the yield and purity of the final product. A typical laboratory-scale synthesis is outlined below:

Materials:

-

3-Pyridinecarboxaldehyde

-

Nitroethane

-

A suitable base (e.g., ammonium acetate, a primary or secondary amine, or an alkoxide)

-

A suitable solvent (e.g., acetic acid, ethanol, or an aprotic solvent)

Procedure:

-

Reaction Setup: A solution of 3-pyridinecarboxaldehyde and a slight excess of nitroethane is prepared in the chosen solvent.

-

Catalyst Addition: The basic catalyst is added to the reaction mixture. The choice of base is critical; weaker bases like ammonium acetate often favor the dehydration of the intermediate to the nitroalkene.

-

Reaction Conditions: The mixture is typically heated to reflux for a period of time, which can range from a few hours to overnight, to drive the reaction to completion and facilitate the dehydration step. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure this compound.

Spectroscopic Characterization

Accurate characterization of the synthesized compound is paramount. The following spectral data are indicative of the structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides key information about the structure. The protons of the vinyl group will appear as doublets in the olefinic region, with a large coupling constant characteristic of a trans configuration. The protons of the pyridine ring will exhibit characteristic shifts and splitting patterns in the aromatic region.[5]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the two vinyl carbons, with the β-carbon (adjacent to the nitro group) being significantly deshielded. The carbons of the pyridine ring will also appear at their characteristic chemical shifts.[5]

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.[6][7]

-

NO₂ Stretch: Strong asymmetric and symmetric stretching vibrations for the nitro group are expected in the regions of approximately 1500-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

C=C Stretch: A peak corresponding to the carbon-carbon double bond of the vinyl group will be observed around 1620-1650 cm⁻¹.

-

C-H Bending (trans-alkene): A characteristic out-of-plane bending vibration for the trans-substituted double bond is expected around 960-980 cm⁻¹.

-

Pyridine Ring Vibrations: Multiple bands corresponding to the C=C and C=N stretching vibrations of the pyridine ring will be present in the fingerprint region (approximately 1400-1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[1]

-

Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 150.13).

-

Fragmentation: Common fragmentation pathways may include the loss of the nitro group (NO₂) or other small neutral molecules, leading to characteristic fragment ions that can help confirm the structure.

Chemical Reactivity and Potential for Derivatization

The reactivity of this compound is dominated by the electrophilic nature of the nitrovinyl group. This makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.

Key Reactions and Transformations

Caption: Key reaction pathways of this compound.

-

Michael Addition: The β-carbon of the nitrovinyl group is highly susceptible to attack by a wide range of nucleophiles, including thiols, amines, and enolates. This 1,4-conjugate addition, or Michael addition, is a powerful tool for introducing diverse functional groups.

-

Reduction: The nitro group can be selectively reduced to an amino group using various reducing agents, such as sodium borohydride or catalytic hydrogenation. This transformation provides access to valuable β-aminoethylpyridine derivatives, which are important scaffolds in medicinal chemistry.

-

Diels-Alder Reaction: The electron-deficient double bond of the nitrovinyl group can participate as a dienophile in Diels-Alder cycloaddition reactions with suitable dienes, leading to the formation of complex cyclic structures.

Applications in Drug Discovery and Development

The pyridine nucleus is a common feature in many approved drugs, and its derivatives are continuously explored for new therapeutic applications.[8] The unique combination of a pyridine ring and a reactive nitrovinyl group makes this compound a promising starting material for the synthesis of biologically active compounds.

Potential Therapeutic Areas

-

Anticancer Activity: β-nitrostyrene derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[9] Their proposed mechanism of action often involves the induction of apoptosis and cell cycle arrest.[9] The presence of the pyridine ring in this compound could further enhance its interaction with biological targets and improve its pharmacological profile.

-

Antimicrobial and Antifungal Activity: Nitro-containing heterocyclic compounds have a long history as antimicrobial agents.[10][11] The electrophilic nature of the nitrovinyl group allows it to react with nucleophilic residues in essential microbial enzymes, leading to cell death. Derivatives of this compound could, therefore, be investigated for their potential as novel antibacterial and antifungal agents.[12][13]

Conclusion

This compound is a versatile and reactive building block with significant potential in the field of drug discovery. Its straightforward synthesis via the Henry reaction, coupled with the diverse reactivity of the nitrovinyl group, provides access to a wide range of complex molecular architectures. The established biological activities of related β-nitrostyrenes and pyridine derivatives further underscore the potential of this compound as a starting point for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. This guide has provided a comprehensive overview of its chemical properties, structure, synthesis, and potential applications, offering a valuable resource for scientists engaged in the pursuit of novel medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. rsc.org [rsc.org]

- 3. Henry reaction - Wikipedia [en.wikipedia.org]

- 4. Henry Reaction [organic-chemistry.org]

- 5. digibuo.uniovi.es [digibuo.uniovi.es]

- 6. Pyridine [webbook.nist.gov]

- 7. IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3’-hydroxy-4’-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. New antimicrobial nitrofuran, trans-5-amino-3-[2-(5-nitro-2-furyl)vinyl]-delta2-1,2,4-oxadiazole: antibacterial, antifungal, and antiprotozoal activities in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data analysis of 3-(2-Nitroethenyl)pyridine

An In-depth Technical Guide to the Spectroscopic Data Analysis of 3-(2-Nitroethenyl)pyridine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the spectroscopic analysis of this compound, a heterocyclic compound of interest in synthetic chemistry and drug development. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, as well as Mass Spectrometry (MS). The causality behind experimental choices is explained, and each protocol is presented as a self-validating system to ensure scientific integrity. By integrating theoretical knowledge with practical insights, this guide serves as an authoritative resource for the structural elucidation and characterization of this compound.

Introduction and Molecular Overview

This compound, also known as (E)-3-(2-Nitrovinyl)pyridine, is a compound featuring a pyridine ring substituted at the 3-position with a nitroethenyl group. Its structure combines the aromaticity of a pyridine ring with the electron-withdrawing properties of a conjugated nitroalkene system. This unique electronic and structural arrangement makes it a valuable intermediate in organic synthesis. Accurate characterization is paramount to confirm its identity, purity, and stereochemistry, which is primarily achieved through a combination of spectroscopic methods.

Molecular Profile:

-

Chemical Formula: C₇H₆N₂O₂[1]

-

Molecular Weight: 150.13 g/mol [1]

-

Key Functional Groups: Pyridine Ring, Conjugated Alkene (Ethenyl), Nitro Group

The following sections will detail the application of primary spectroscopic techniques for the unambiguous characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the electronic environment of each atom, confirming the connectivity and stereochemistry of the ethenyl bridge.

Proton (¹H) NMR Spectroscopy

Causality and Experimental Choices: ¹H NMR is used to identify the number of distinct proton environments, their neighboring protons (through spin-spin coupling), and their relative quantities (through integration). The choice of a deuterated solvent like Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) is critical; CDCl₃ is suitable for many organic compounds, while DMSO-d₆ is used for less soluble samples and can reveal exchangeable protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex coupling patterns in the aromatic region.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

Caption: Workflow for ¹H NMR Spectroscopy Analysis.

Data Interpretation and Analysis: The ¹H NMR spectrum is characterized by signals in both the aromatic and olefinic regions. The trans-configuration of the double bond is confirmed by a large coupling constant (J) between the vinyl protons, typically >12 Hz.

-

Aromatic Protons (Pyridine Ring): Four protons on the pyridine ring will appear as distinct signals, typically between δ 7.0 and 9.0 ppm. The exact chemical shifts are influenced by the electron-withdrawing nitroethenyl substituent. Protons ortho and para to the nitrogen atom are generally shifted further downfield[2][3].

-

Olefinic Protons (Ethenyl Bridge): The two protons on the C=C double bond will appear as doublets due to coupling with each other. The proton adjacent to the pyridine ring (Cα-H) is expected around δ 7.5-8.0 ppm, while the proton adjacent to the nitro group (Cβ-H) will be further downfield (δ 8.0-8.5 ppm) due to the strong deshielding effect of the NO₂ group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-2 | ~8.8 | s (or d) | ~2.0 |

| Pyridine H-4 | ~7.9 | d | ~8.0 |

| Pyridine H-5 | ~7.4 | dd | ~8.0, 5.0 |

| Pyridine H-6 | ~8.6 | d | ~5.0 |

| Ethenyl Cα-H | ~7.6 | d | ~13-16 |

| Ethenyl Cβ-H | ~8.2 | d | ~13-16 |

Carbon-¹³ (¹³C) NMR Spectroscopy

Causality and Experimental Choices: ¹³C NMR provides a map of the carbon skeleton. It identifies the number of unique carbon environments and gives insight into their hybridization and electronic state. Broadband proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be required due to the lower natural abundance of the ¹³C isotope.

-

Data Acquisition: Acquire the spectrum on a 101 MHz (or corresponding) spectrometer using a standard pulse program with proton decoupling.

-

Processing: Apply Fourier transform, phasing, and baseline correction to the acquired data.

Data Interpretation and Analysis: The spectrum will show seven distinct carbon signals.

-

Aromatic Carbons (Pyridine Ring): Five signals are expected in the aromatic region (δ 120-155 ppm). The carbon atom attached to the nitrogen (C-2, C-6) will be significantly downfield. The carbon attached to the ethenyl group (C-3) will also be identifiable. Based on data for similar dinitropyridine compounds, these peaks can be quite deshielded[4].

-

Olefinic Carbons (Ethenyl Bridge): Two signals corresponding to the double bond carbons will be present, typically in the δ 125-145 ppm range. The carbon atom bonded to the nitro group (Cβ) will be further downfield than the carbon bonded to the pyridine ring (Cα).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~151.0 |

| Pyridine C-3 | ~130.0 |

| Pyridine C-4 | ~124.0 |

| Pyridine C-5 | ~135.0 |

| Pyridine C-6 | ~149.0 |

| Ethenyl Cα | ~133.0 |

| Ethenyl Cβ | ~139.0 |

Infrared (IR) Spectroscopy

Causality and Experimental Choices: IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. The principle relies on the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, IR is crucial for confirming the presence of the nitro group, the C=C double bond, and the aromatic pyridine ring.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet technique is common. Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Scan: Perform a background scan of the empty sample compartment (or just the KBr pellet/ATR crystal) to subtract atmospheric and instrument-related absorptions.

-

Sample Scan: Acquire the spectrum of the sample, typically over the range of 4000-400 cm⁻¹.

Caption: Workflow for Fourier-Transform Infrared (FT-IR) Spectroscopy.

Data Interpretation and Analysis: The IR spectrum will exhibit several characteristic absorption bands that confirm the molecular structure.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, are characteristic of C-H stretching on the pyridine ring[5][6].

-

C=C and C=N Stretching: Aromatic ring stretching vibrations appear in the 1600-1400 cm⁻¹ region[5]. The conjugated C=C stretch of the ethenyl group is also expected in this region, often around 1620-1640 cm⁻¹.

-

Nitro Group (NO₂) Stretch: This is a key diagnostic feature. Two strong bands are expected: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1340 cm⁻¹[7].

-

C-H Bending: Out-of-plane (OOP) C-H bending vibrations for the substituted pyridine ring appear in the 900-700 cm⁻¹ region and are diagnostic of the substitution pattern.

Table 3: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1360 - 1340 | Strong |

| Aromatic C=C/C=N Stretch | 1600 - 1400 | Medium-Strong |

| Conjugated C=C Stretch | 1640 - 1620 | Medium |

| Trans C-H Wag (OOP) | 970 - 960 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality and Experimental Choices: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. It is particularly useful for analyzing compounds with conjugated systems. The extensive conjugation in this compound, spanning the pyridine ring, the double bond, and the nitro group, gives rise to characteristic absorptions. The choice of solvent is important, as polarity can influence the position of absorption maxima (λ_max).

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent, such as ethanol, methanol, or acetonitrile.

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at λ_max.

-

Baseline Correction: Use a cuvette filled with the pure solvent to zero the spectrophotometer.

-

Spectrum Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

Data Interpretation and Analysis: The UV-Vis spectrum of this compound is expected to show strong absorption bands corresponding to π → π* electronic transitions within the conjugated system.

-

π → π Transitions:* The conjugated system will result in intense absorption bands, likely at wavelengths longer than those for pyridine alone (which absorbs around 250-270 nm)[8]. One or more strong peaks can be expected in the 280-350 nm range.

-

n → π Transitions:* A weaker absorption band corresponding to an n → π* transition, possibly involving the lone pair electrons on the nitrogen of the nitro group or the pyridine ring, may be observed at a longer wavelength, but it is often obscured by the more intense π → π* bands[9][10].

Table 4: Predicted UV-Vis Absorption Data for this compound in Ethanol

| Transition Type | Predicted λ_max (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~320 - 350 | High (>10,000 L mol⁻¹ cm⁻¹) |

| π → π* (Pyridine) | ~260 - 280 | Medium-High |

Mass Spectrometry (MS)

Causality and Experimental Choices: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. It works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge (m/z) ratio. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Experimental Protocol: Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use Electron Ionization (EI) at 70 eV. This high-energy method induces fragmentation, providing structural information.

-

Mass Analysis: The generated ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The detector records the relative abundance of ions at each m/z value.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Data Interpretation and Analysis:

-

Molecular Ion Peak ([M]⁺): The spectrum should show a clear molecular ion peak at m/z = 150, corresponding to the molecular weight of C₇H₆N₂O₂[1].

-

Fragmentation Pattern: The fragmentation pattern provides structural clues. Key fragment ions could include:

Table 5: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment |

|---|---|

| 150 | [C₇H₆N₂O₂]⁺ (Molecular Ion) |

| 104 | [C₇H₆N]⁺ (Loss of NO₂) |

| 78 | [C₅H₄N]⁺ (Pyridyl fragment) |

Conclusion: A Synergistic Approach

The structural elucidation of this compound is not achieved by a single technique but by the synergistic interpretation of data from multiple spectroscopic methods. NMR spectroscopy defines the precise carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of critical functional groups, particularly the nitro moiety. UV-Vis spectroscopy provides insight into the electronic structure of the conjugated system, and mass spectrometry confirms the molecular weight and formula while offering clues to its structural components through fragmentation. Together, these techniques provide a robust and self-validating analytical workflow, ensuring the unequivocal characterization of the target molecule for its application in research and development.

References

- 1. chemscene.com [chemscene.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 6. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. b.aun.edu.eg [b.aun.edu.eg]

- 8. Pyridine [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the heteroatom influence in pyridine-based nitronyl nitroxide biradicals with phenylethynyl spacers on the molecular ground state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pyridine [webbook.nist.gov]

- 12. massbank.eu [massbank.eu]

A Technical Guide to the Synthesis and Potential Biological Activities of 3-(2-Nitroethenyl)pyridine Derivatives

Abstract: The pyridine ring is a foundational scaffold in medicinal chemistry, present in numerous FDA-approved drugs and demonstrating a vast range of biological activities.[1][2][3] When conjugated with a nitroalkene moiety, a potent Michael acceptor, the resulting 3-(2-nitroethenyl)pyridine framework presents a compelling target for drug discovery. This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and key evaluation protocols for this compound derivatives. It is intended for researchers, medicinal chemists, and drug development professionals seeking to explore this promising class of compounds. The guide details synthetic pathways, delves into the antiproliferative and antimicrobial potential supported by data from related pyridine analogs, and provides detailed, field-proven experimental protocols for biological validation.

Introduction to a Privileged Scaffold

The Pyridine Nucleus in Medicinal Chemistry

The pyridine heterocycle is the second most common nitrogen-containing ring system found in pharmaceuticals.[1] Its prevalence is due to a unique combination of properties: it is a bioisostere of a benzene ring but possesses a dipole moment and a basic nitrogen atom capable of forming hydrogen bonds. This allows for fine-tuning of pharmacokinetic properties such as solubility and membrane permeability while providing a key interaction point with biological targets. Pyridine derivatives have demonstrated a remarkable diversity of biological functions, including anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant activities.[1][2][3][4]

The Nitroalkene Moiety: A Reactive Pharmacophore

The α,β-unsaturated nitroalkene group is a powerful electron-withdrawing system that renders the β-carbon highly electrophilic. This functional group is known to be a potent Michael acceptor, capable of undergoing covalent, irreversible reactions with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins and glutathione (GSH). This reactivity is the cornerstone of its biological activity, allowing it to modulate protein function through covalent modification.

Rationale for Investigating this compound Derivatives

The strategic combination of the pyridine ring with the nitroethenyl group creates a molecule with significant therapeutic potential. The pyridine moiety can serve as a "guidance system," directing the molecule to specific biological targets through non-covalent interactions (e.g., hydrogen bonding, π-stacking). Once localized, the reactive nitroethenyl "warhead" can covalently modify the target, leading to potent and often irreversible inhibition. This dual-functionality makes this compound derivatives highly attractive candidates for development as enzyme inhibitors or modulators of signaling pathways implicated in cancer and infectious diseases.

Synthesis and Chemical Properties

Synthesis of the Core Scaffold: this compound

The primary synthetic route to the this compound core is the Henry reaction, also known as a nitroaldol condensation. This reaction involves the base-catalyzed condensation of 3-pyridinecarboxaldehyde with nitromethane. The subsequent dehydration of the resulting nitro-aldol adduct, typically under acidic conditions or by heating, yields the target compound.

General Reaction Scheme:

-

Step 1 (Condensation): 3-Pyridinecarboxaldehyde + Nitromethane --(Base, e.g., NH₄OAc)--> 1-(Pyridin-3-yl)-2-nitroethanol

-

Step 2 (Dehydration): 1-(Pyridin-3-yl)-2-nitroethanol --(Heat/Acid)--> this compound

This method is efficient and utilizes readily available starting materials, making it suitable for large-scale synthesis.

Synthesis of Functionalized Derivatives

The versatility of the pyridine ring and aromatic aldehydes allows for the synthesis of a wide array of derivatives. Substituents can be introduced on the pyridine ring prior to the Henry reaction to explore structure-activity relationships (SAR). For example, reacting substituted 2-aminopyridines with nitrostyrenes can yield more complex heterocyclic systems like 3-nitro-2-arylimidazo[1,2-a]pyridines, which have shown significant biological activity.[5]

Postulated Mechanism of Biological Action

The primary mechanism through which this compound derivatives are expected to exert their biological effects is via Michael addition. The electrophilic β-carbon of the nitroethenyl group is susceptible to attack by nucleophilic residues on biomolecules. In a cellular context, the most abundant and reactive nucleophile is the thiol group of glutathione (GSH) and cysteine residues within proteins.

This covalent modification can lead to:

-

Enzyme Inhibition: Irreversible binding to a cysteine residue in the active site of an enzyme.

-

Disruption of Protein-Protein Interactions: Altering protein conformation.

-

Induction of Oxidative Stress: Depletion of intracellular GSH pools.

The diagram below illustrates this key mechanistic relationship.

Caption: Postulated mechanism of action for this compound derivatives.

Potential Biological Activities

While specific data for this compound itself is limited in the reviewed literature, a vast body of evidence on substituted pyridine derivatives strongly supports its potential as a biologically active scaffold.

Anticancer and Antiproliferative Activity

Pyridine-containing compounds are a cornerstone of modern oncology.[6] Their derivatives have been shown to inhibit a multitude of cancer-relevant targets, including protein kinases and signaling pathways responsible for cell proliferation.[1][6] The introduction of functional groups like -OH, -OMe, and -NH2 has been shown to enhance antiproliferative activity, while bulky groups or halogens can be detrimental.[3] Studies on various pyridine derivatives have demonstrated potent cytotoxicity against a range of human cancer cell lines.[7]

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives Against Human Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyridine Thioglycosides | HepG2 (Liver) | Varies | Elgemeie et al.[6] |

| Pyridine-Ureas | MCF-7 (Breast) | Micromolar range | El-Naggar et al.[6] |

| Pyridine Thiazolidinones | MCF-7 (Breast) | Potent | Ansari et al.[6] |

| Nicotinamide Derivatives | HCT-116 (Colon) | Potent | M. A. Ali et al.[7] |

| Nicotinamide Derivatives | HepG-2 (Liver) | Potent | M. A. Ali et al.[7] |

| Triazole-Pyridine Hybrids | HT29 (Colon) | Significant | Gürbüz et al.[8] |

This table summarizes findings for various pyridine scaffolds to indicate the general potential of the class. IC₅₀ values are highly structure-dependent.

Antimicrobial Activity

The pyridine nucleus is also a privileged scaffold for developing antimicrobial agents.[9] Derivatives have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[9][10] Nicotinic acid derivatives, for instance, have demonstrated notable activity against S. aureus, E. coli, and C. albicans.[9] The incorporation of a nitro group can further enhance this activity.

Table 2: Antimicrobial Potential of Selected Pyridine Derivatives

| Compound Class | Target Organism | Activity Metric | Reference |

|---|---|---|---|

| Dodecanoic Acid Pyridines | B. subtilis, S. aureus, E. coli | Good Antibacterial | Sarova et al.[9] |

| Dodecanoic Acid Pyridines | A. niger, C. albicans | Good Antifungal | Sarova et al.[9] |

| Nicotinic Acid Hydrazides | S. aureus, C. albicans | MIC comparable to standards | Narang et al.[9] |

| Thieno[2,3-b]pyridines | Various Bacteria & Fungi | Moderate to Good | Various[10][11] |

| Pyridine Carbonitriles | Candida albicans | MIC = 1.95 µg/ml | Various[10] |

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, standardized in vitro assays are essential. The following protocols describe core methodologies for assessing cytotoxicity and antimicrobial activity.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][12]

Methodology:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Caption: Standard workflow for the MTT cytotoxicity assay.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[13]

Methodology:

-

Inoculum Preparation: Culture the microbial strain (e.g., S. aureus, C. albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for fungi) to a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate using the appropriate broth.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well containing 50 µL of the diluted compound, bringing the final volume to 100 µL.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest compound concentration in which no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance at 600 nm.

Caption: Workflow for the broth microdilution antimicrobial susceptibility test.

Conclusion and Future Directions

Derivatives of this compound represent a class of compounds with significant, yet underexplored, therapeutic potential. By combining the privileged pyridine scaffold with a reactive Michael acceptor, these molecules are well-positioned for the development of potent, targeted covalent inhibitors. The extensive literature on related pyridine analogs strongly suggests promising anticancer and antimicrobial activities. Future research should focus on synthesizing and screening a library of these derivatives to establish clear structure-activity relationships. Advanced studies should aim to identify the specific protein targets of the most active compounds and validate their mechanism of action, paving the way for preclinical development.

References

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-Nitro-2-arylimidazo[1,2-a]pyridines Using Sodium Dichloroiodide [organic-chemistry.org]

- 6. chemijournal.com [chemijournal.com]

- 7. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry [arabjchem.org]

- 9. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. amhsr.org [amhsr.org]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Reactivity of the Nitroethenyl Group on a Pyridine Scaffold

Abstract

The nitroethenylpyridine scaffold is a cornerstone in modern synthetic and medicinal chemistry. The powerful electron-withdrawing properties of both the nitro group and the pyridine ring converge to create a highly activated alkene, rendering it susceptible to a diverse array of chemical transformations. This guide provides an in-depth analysis of the synthesis, electronic properties, and characteristic reactions of nitroethenylpyridines. We will explore the causality behind experimental choices for key reactions, including Michael additions, reductions, and cycloadditions. Detailed, field-proven protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this versatile molecular framework.

Introduction: The Nitroethenyl-Pyridine Moiety

The pyridine ring is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[1] When functionalized with a nitroethenyl group (-CH=CHNO₂), the resulting scaffold becomes a potent building block for the synthesis of complex nitrogen-containing heterocycles.[2] The nitroalkene functional group acts as a powerful Michael acceptor and a precursor to other valuable functionalities, such as amino groups.[3][4] This guide will dissect the reactivity of this system, providing a foundational understanding for its application in organic synthesis and drug discovery.

Synthesis of Nitroethenylpyridines: The Henry Reaction

The primary route to nitroethenylpyridines is the Henry (or nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the base-catalyzed condensation of a pyridinecarboxaldehyde with a nitroalkane, typically nitromethane.[4] The subsequent dehydration of the resulting β-nitro alcohol intermediate yields the target nitroethenylpyridine.

Mechanism and Rationale

The reaction proceeds in two main stages:

-

Nitroaldol Addition: A base abstracts an acidic α-proton from nitromethane to form a nitronate anion. This nucleophile then attacks the electrophilic carbonyl carbon of the pyridinecarboxaldehyde. Protonation of the resulting alkoxide yields the β-nitro alcohol.

-

Dehydration: The β-nitro alcohol is subsequently dehydrated, often under the same reaction conditions or with gentle heating, to form the conjugated nitroalkene. This elimination is driven by the formation of a highly stabilized, conjugated system.

Causality Behind Experimental Choices:

-

Choice of Base: While strong bases can be used, milder bases like ammonium acetate or primary amines (e.g., n-butylamine) are often preferred. These catalysts are effective in promoting the condensation while minimizing side reactions, such as the Cannizzaro reaction of the aldehyde.[5]

-

Solvent and Temperature: The reaction is often carried out in solvents like acetic acid or toluene with azeotropic removal of water to drive the dehydration step to completion.

Diagram: General Synthesis via Henry Reaction

Caption: Synthesis of nitroethenylpyridine via the Henry reaction.

Electronic Properties and Reactivity Profile

The reactivity of the nitroethenylpyridine system is dominated by its electronic structure.

-

Electron-Deficient Alkene: The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry. The pyridine ring is also inherently electron-deficient due to the electronegativity of the nitrogen atom.[6] This combined effect polarizes the C=C double bond, creating a significant partial positive charge (δ+) on the β-carbon (the carbon further from the pyridine ring), making it an exceptionally strong electrophile.

-

Influence of Substituent Position: The position of the nitroethenyl group on the pyridine ring (2-, 3-, or 4-position) subtly modulates this reactivity. A 4-nitroethenylpyridine exhibits the strongest activation due to direct resonance delocalization of the nitrogen lone pair, which enhances the electron-withdrawing capacity. The 2-position is similarly activated, while the 3-position is slightly less so, as it is meta to the ring nitrogen.

Key Reactions and Mechanistic Insights

The electrophilic nature of the β-carbon dictates the primary reaction pathways for this scaffold.

Michael Addition (1,4-Conjugate Addition)

This is the hallmark reaction of nitroethenylpyridines. A wide variety of nucleophiles can add to the β-carbon, making it a powerful tool for constructing more complex molecules.[3]

Nucleophiles:

-

S-Nucleophiles: Thiols are excellent nucleophiles for this transformation, reacting readily under mild, often catalyst-free, conditions to form thioether adducts.[7][8] The reaction is typically fast and high-yielding.

-

N-Nucleophiles: Amines and heterocycles like indoles and pyrroles readily add to the nitroalkene.

-

C-Nucleophiles: Stabilized carbanions, such as those derived from malonates or β-ketoesters, are effective for forming new C-C bonds.[9]

-

O-Nucleophiles: Alcohols and phenols can also add, though often require stronger basic conditions.

Causality Behind Experimental Choices:

-

Catalysis: While many additions with soft nucleophiles like thiols proceed without a catalyst, additions with harder nucleophiles may require a base (e.g., triethylamine, DBU) to generate the nucleophile or a Lewis acid to further activate the nitroalkene.[10][11] The choice of catalyst depends on the pKa of the nucleophile and its compatibility with the substrate.

Diagram: Michael Addition of a Thiol

Caption: Mechanism of the base-catalyzed Thia-Michael addition.

Reduction Reactions

The nitroethenyl group contains two reducible functionalities: the nitro group and the alkene. Selective reduction is key to accessing different synthetic targets.[12]

-

Selective Alkene Reduction: Sodium borohydride (NaBH₄) is a commonly used reagent for the selective reduction of the carbon-carbon double bond, leaving the nitro group intact. This yields a nitroethylpyridine derivative.

-

Selective Nitro Group Reduction: The reduction of the nitro group to a primary amine is a crucial transformation, providing access to β-aminoethylpyridine scaffolds, which are important pharmacophores. Common methods include:

-

Complete Reduction: Using more powerful reducing agents like Lithium aluminum hydride (LiAlH₄) or more forceful hydrogenation conditions can reduce both the nitro group and the double bond simultaneously.

Table: Common Reduction Strategies

| Reagent(s) | Functionality Reduced | Product Type |

| NaBH₄ | C=C Double Bond | Nitroethylpyridine |

| Fe / AcOH | Nitro Group | Aminoethenylpyridine |

| H₂, Pd/C | Nitro Group (typically) | Aminoethenylpyridine |

| LiAlH₄ | Both C=C and NO₂ | Aminoethylpyridine |

Cycloaddition Reactions

The electron-deficient alkene of the nitroethenylpyridine system can participate as a dienophile or dipolarophile in cycloaddition reactions.[3]

-

[3+2] Cycloadditions: These reactions, for example with nitrones, proceed via a one-step mechanism where the nucleophilic oxygen of the nitrone attacks the electrophilic β-carbon of the nitroethenylpyridine.[13][14] This provides a route to complex five-membered heterocyclic rings.

-

[4+2] Cycloadditions (Diels-Alder): The nitroethenyl group acts as a potent dienophile, reacting with electron-rich dienes to form six-membered rings.

-

[2+2] Photocycloadditions: Upon irradiation with visible light, nitroethenyl systems can undergo [2+2] photocycloaddition with other olefins to form substituted cyclobutane rings.[15][16]

Applications in Medicinal Chemistry

The synthetic versatility of nitroethenylpyridines makes them valuable intermediates in drug development. The products derived from their reactions are found in a wide range of biologically active compounds.

-

Precursors to Bioactive Amines: As detailed, the reduction of the nitro group provides access to phenethylamine-like structures with a pyridine core, which are common motifs in neurological and cardiovascular drugs.[2][9]

-

Building Blocks for Heterocycles: The Michael addition and cycloaddition products are often complex, polycyclic heterocyclic systems, which are frequently explored for anticancer, anti-inflammatory, and antimicrobial activities.[1][17][18]

-

Covalent Modifiers: The electrophilic nature of the nitroalkene allows it to act as a covalent modifier, reacting with nucleophilic residues (like cysteine) in proteins. This mechanism is exploited in the design of targeted covalent inhibitors.[19][20] For example, nitroalkene derivatives of fatty acids are known to modulate inflammatory signaling pathways like NF-κB by covalently modifying key proteins.[19]

Experimental Protocols

Protocol: Synthesis of 4-(2-nitroethenyl)pyridine

-

Materials: 4-Pyridinecarboxaldehyde (10.0 g, 93.4 mmol), Nitromethane (15.2 mL, 280 mmol), Ammonium acetate (7.2 g, 93.4 mmol), Glacial acetic acid (100 mL).

-

Procedure:

-

To a 250 mL round-bottom flask, add 4-pyridinecarboxaldehyde, nitromethane, and ammonium acetate.

-

Add 100 mL of glacial acetic acid and equip the flask with a reflux condenser.

-

Heat the mixture to reflux (approx. 118 °C) with stirring for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

-

Pour the mixture slowly into 400 mL of ice-cold water with vigorous stirring.

-

Collect the resulting yellow solid by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from ethanol to yield bright yellow crystals of 4-(2-nitroethenyl)pyridine.

-

-

Self-Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its structure and purity.

Protocol: Michael Addition of Thiophenol to 4-(2-nitroethenyl)pyridine

-

Materials: 4-(2-nitroethenyl)pyridine (1.0 g, 6.66 mmol), Thiophenol (0.75 g, 6.80 mmol), Dichloromethane (DCM, 25 mL).

-

Procedure:

-

Dissolve 4-(2-nitroethenyl)pyridine in 25 mL of DCM in a 50 mL round-bottom flask at room temperature.

-

To this stirring solution, add thiophenol dropwise over 5 minutes.

-

Stir the reaction at room temperature for 1-2 hours. The reaction is often rapid and can be monitored by the disappearance of the yellow color of the starting material.

-

Upon completion (as indicated by TLC), concentrate the solvent under reduced pressure.

-

The resulting crude oil or solid can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure thioether adduct.

-

-

Self-Validation: Successful addition can be confirmed by ¹H NMR, observing the disappearance of the vinyl protons and the appearance of a new aliphatic AX system, along with aromatic signals from the thiophenyl group. Mass spectrometry will confirm the expected molecular weight of the adduct.

Conclusion

The nitroethenylpyridine scaffold is a powerful and versatile tool in the hands of the synthetic chemist. Its reactivity is governed by a highly polarized carbon-carbon double bond, making it an exceptional substrate for a range of transformations, most notably Michael additions and reductions. By understanding the electronic principles that drive its reactivity and the rationale behind the selection of reaction conditions, researchers can effectively utilize this building block to construct a diverse array of complex molecules with significant potential in medicinal chemistry and materials science.

References

- 1. wjpps.com [wjpps.com]

- 2. Nitroarenes and nitroalkenes as potential amino sources for the synthesis of N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Nitroalkene - Wikipedia [en.wikipedia.org]

- 4. Henry reaction - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 13. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. thieme-connect.com [thieme-connect.com]

- 16. Intermolecular [2+2] Photocycloaddition of β-Nitrostyrenes to Olefins upon Irradiation with Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Electrophilic fatty acid nitroalkenes regulate Nrf2 and NF-κB signaling:A medicinal chemistry investigation of structure-function relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Preliminary Toxicology Screening of 3-(2-Nitroethenyl)pyridine: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicological screening of 3-(2-Nitroethenyl)pyridine, a molecule of interest for researchers, scientists, and drug development professionals. In the absence of extensive public data on this specific compound, this document synthesizes established toxicological principles for related chemical classes, namely nitroalkenes and pyridine derivatives, to propose a robust, scientifically-grounded screening strategy. The guide details a tiered in vitro testing approach, beginning with cytotoxicity assessment and progressing to genotoxicity and mutagenicity evaluations. Each experimental protocol is presented with detailed, step-by-step methodologies, underpinned by a rationale that connects experimental choices to the chemical nature of this compound. This document is designed to be a practical and authoritative resource, enabling the generation of a foundational safety profile to guide further development decisions.

Introduction: The Toxicological Landscape of this compound

The pyridine ring is a common scaffold in pharmaceuticals and biologically active compounds, exhibiting a wide range of biological activities.[2][3] The toxicity of pyridine itself has been studied, with findings indicating potential for adverse effects, though it is generally not considered to be genotoxic.[4][5] However, the introduction of substituents can significantly alter the toxicological profile of the pyridine ring.[6]

The nitroalkene functional group is a known structural alert, often associated with significant biological reactivity and potential toxicity.[7] Nitroalkenes are electrophilic and can react with biological nucleophiles, such as cysteine residues in proteins and glutathione, leading to cellular dysfunction. Furthermore, the nitro group is a classic toxicophore that can be associated with mutagenicity and genotoxicity, often following metabolic reduction.[8][9] The combination of these two moieties in this compound necessitates a thorough and systematic toxicological evaluation.

This guide outlines a preliminary, in vitro-focused screening cascade designed to provide an initial assessment of the cytotoxic and genotoxic potential of this compound. The proposed workflow is aligned with modern preclinical safety testing paradigms that emphasize a "fail early" approach to de-risk drug development projects.[10]

Proposed Preliminary Toxicological Screening Workflow

A tiered approach to toxicological screening is recommended to efficiently characterize the potential hazards of this compound. This strategy begins with broad cytotoxicity assessments and progresses to more specific and mechanistically informative genotoxicity assays.

Caption: A tiered workflow for the preliminary toxicological screening of this compound.

Tier 1: In Vitro Cytotoxicity Assessment

The initial step in the toxicological evaluation is to determine the potential of this compound to cause cell death.[11] This is a fundamental measure of toxicity and is crucial for dose selection in subsequent, more complex assays.

Rationale and Experimental Design

The objective of in vitro cytotoxicity testing is to determine the concentration of a test compound that induces a 50% reduction in cell viability (IC50). A common and robust method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell viability.[12] To gain a more comprehensive understanding, it is advisable to use at least two different cell lines, for instance, a human liver cell line like HepG2, to account for potential metabolic activation, and a human embryonic kidney cell line like HEK293, representing a different tissue origin.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate HepG2 and HEK293 cells in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution series in cell culture medium. The final solvent concentration should be kept below 0.5% to avoid solvent-induced toxicity.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (medium with solvent) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, and 72 hours to assess time-dependent cytotoxicity.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Data Presentation

The results of the cytotoxicity assessment should be summarized in a clear and concise table.

| Cell Line | Incubation Time (hours) | IC50 (µM) [Illustrative] |

| HepG2 | 24 | 75.2 |

| 48 | 48.5 | |

| 72 | 25.1 | |

| HEK293 | 24 | 98.7 |

| 48 | 65.3 | |

| 72 | 42.8 |

Note: The IC50 values presented are for illustrative purposes only and do not represent actual experimental data for this compound.

Tier 2: Genotoxicity and Mutagenicity Assessment

Following the determination of its cytotoxic potential, the next critical step is to evaluate the ability of this compound to induce genetic damage. The presence of the nitro group is a significant structural alert for mutagenicity.[8]

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[13][14] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid. The assay detects the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.

The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as many compounds become mutagenic only after being metabolized.[15] Given the chemical structure of this compound, both direct-acting mutagenicity and mutagenicity following metabolic activation should be assessed.

Caption: A simplified workflow for the Ames test.

-

Strain Selection: Utilize a standard panel of bacterial strains, including S. typhimurium TA98 (to detect frameshift mutagens) and TA100 (to detect base-pair substitution mutagens), both with and without S9 metabolic activation.

-

Dose Selection: Based on the cytotoxicity data, select a range of at least five concentrations of this compound that do not cause excessive toxicity to the bacterial strains.

-

Plate Incorporation Method:

-

To a sterile tube, add 0.1 mL of the appropriate bacterial culture, 0.1 mL of the test compound dilution, and 0.5 mL of S9 mix (for metabolic activation) or buffer (for no activation).

-

Add 2 mL of molten top agar and gently vortex.

-

Pour the mixture onto the surface of a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twofold greater than the background (vehicle control) count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect the potential of a compound to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[16] Micronuclei are small, extranuclear bodies that contain fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

This assay provides complementary information to the Ames test, as it detects a different type of genetic damage. The use of a mammalian cell line, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, is recommended.

-

Cell Culture and Treatment: Culture CHO cells and treat them with various concentrations of this compound (selected based on cytotoxicity data) for a short duration (e.g., 3-6 hours) in the presence and absence of S9 mix, followed by a recovery period. A continuous treatment for 24 hours without S9 is also recommended.

-

Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of micronuclei in cells that have undergone one cell division.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

-

Data Analysis: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Interpretation of Results and Preliminary Risk Assessment

The collective data from the proposed screening cascade will form the basis of a preliminary toxicological risk assessment for this compound.

-

Cytotoxicity: The IC50 values will establish the potency of the compound in causing cell death and will inform the dose selection for further studies.

-

Mutagenicity: A positive result in the Ames test would be a significant finding, indicating the potential for this compound to be a mutagen and, by extension, a potential carcinogen.[13]

-

Genotoxicity: A positive result in the micronucleus assay would indicate that the compound can cause chromosomal damage, another key indicator of carcinogenic potential.

A positive finding in any of these assays would trigger the need for further, more in-depth toxicological investigations and may influence the decision to proceed with the development of this compound.

Conclusion

This technical guide provides a scientifically rigorous and resource-efficient strategy for the preliminary toxicological screening of this compound. By leveraging established in vitro assays and drawing upon the known toxicology of its constituent chemical classes, this framework enables the generation of a foundational safety profile. The insights gained from this initial screening are critical for making informed decisions in the early stages of research and development, ultimately contributing to the advancement of safer chemical entities.

References

- 1. This compound | 3156-52-3 [amp.chemicalbook.com]

- 2. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. atcc.org [atcc.org]

- 11. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 12. Novel Thieno [2,3-b]pyridine Anticancer Compound Lowers Cancer Stem Cell Fraction Inducing Shift of Lipid to Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biotoxicity.com [biotoxicity.com]

- 14. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. youtube.com [youtube.com]

An In-depth Technical Guide to the Solubility Characteristics of 3-(2-Nitroethenyl)pyridine

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(2-Nitroethenyl)pyridine, a pivotal building block in contemporary drug discovery and development. For researchers, scientists, and formulation experts, a deep understanding of a compound's solubility is paramount for its effective application in synthesis, purification, and the development of viable dosage forms. This document delineates the predicted solubility profile of this compound across a spectrum of common laboratory solvents, rationalizes this behavior based on its physicochemical properties, and furnishes a detailed, field-proven experimental protocol for the precise determination of its thermodynamic solubility. The insights and methodologies presented herein are designed to empower researchers to harness the full potential of this versatile pyridine derivative.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound, also known as 3-(2-nitrovinyl)pyridine, has emerged as a compound of significant interest within the pharmaceutical sciences. Its structural architecture, featuring a pyridine ring conjugated with a nitroethenyl group, confers a unique electronic and steric profile, making it a valuable synthon for the creation of a diverse array of more complex molecules with potential therapeutic activities. The pyridine moiety, a common feature in many FDA-approved drugs, can enhance aqueous solubility and bioavailability.[1] The nitro group, a strong electron-withdrawing group, activates the vinyl component for various chemical transformations.

A thorough understanding of the solubility of this compound is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for chemical reactions, influences the efficiency of purification techniques such as recrystallization, and is a key determinant of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is intrinsically linked to its molecular structure and resulting physicochemical properties. Key parameters for this compound are summarized below:

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₂ | [2][3] |

| Molecular Weight | 150.13 g/mol | [2][3] |

| Melting Point | 142 °C | [3] |

| Predicted LogP | 1.329 | [2] |

| Predicted pKa | 3.31 ± 0.11 | [3] |

| Appearance | Light yellow to brown powder/crystal |

The predicted LogP value of 1.329 suggests a moderate lipophilicity, indicating that while it has some affinity for non-polar environments, it is not excessively greasy. The predicted pKa of 3.31 indicates that the pyridine nitrogen is weakly basic.

Based on these properties and qualitative data for related compounds, a predicted solubility profile in various common laboratory solvents at ambient temperature (approximately 20-25°C) is presented below. It is crucial to note that this is a predictive guide and experimental verification is essential.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble | The polar pyridine ring and nitro group can engage in hydrogen bonding with water, but the overall molecule retains significant non-polar character. |

| Methanol | Soluble | A supplier specification indicates "almost transparency in hot Methanol," suggesting good solubility, especially with heating. Methanol's polarity and ability to hydrogen bond make it a good solvent. | |

| Ethanol | Soluble | Similar to methanol, ethanol's polarity and hydrogen bonding capabilities should facilitate dissolution. | |

| Isopropanol | Moderately Soluble | The increased alkyl chain length compared to methanol and ethanol may slightly reduce its solvating power for this compound. | |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone should allow for effective solvation of the polar functionalities of the molecule. |

| Ethyl Acetate | Moderately Soluble | While polar, ethyl acetate is less so than acetone and may be a suitable solvent for recrystallization. | |

| Dichloromethane | Moderately Soluble | The moderate polarity of dichloromethane should allow for some dissolution. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic nature of toluene may offer some interaction with the pyridine ring, but overall solubility is expected to be low. |

| Hexane | Insoluble | The highly non-polar nature of hexane makes it a poor solvent for this polar molecule. |

Causality of Experimental Choices in Solubility Determination

The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method .[4] This method is favored for its reliability and its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solid. The causality behind the key steps of this protocol is crucial for obtaining accurate and reproducible data.

The choice of agitation, incubation time, and temperature control are all critical parameters. Agitation is necessary to facilitate the dissolution process and ensure that the entire volume of the solvent is exposed to the solid. An extended incubation period, often 24 to 72 hours, is required to be certain that the system has reached equilibrium, where the rate of dissolution equals the rate of precipitation. Precise temperature control is paramount, as solubility is highly temperature-dependent.

The method of separating the saturated solution from the excess solid is another critical step. Centrifugation followed by filtration is often employed to ensure that no solid particles are carried over into the sample for analysis, which would lead to an overestimation of solubility. The choice of analytical technique for quantifying the dissolved compound, typically High-Performance Liquid Chromatography (HPLC), is based on its sensitivity, specificity, and ability to provide accurate concentration measurements.

Caption: Key factors influencing the solubility of this compound.

Experimental Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

This protocol provides a detailed, step-by-step methodology for determining the equilibrium solubility of this compound in a given solvent.

4.1. Materials and Equipment

-

This compound (solid, >98% purity)

-

Selected solvents (HPLC grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

4.2. Step-by-Step Methodology

-

Preparation of the Solid: Add an excess amount of solid this compound to a series of vials. An amount that is visually in excess of what is expected to dissolve is sufficient.

-

Addition of Solvent: Accurately pipette a known volume of the desired solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for at least 24 hours. A longer period (e.g., 48-72 hours) may be necessary to ensure equilibrium is reached, which can be confirmed by taking measurements at different time points until the concentration plateaus.

-

Phase Separation: After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette, ensuring not to disturb the solid pellet. Filter the aliquot through a syringe filter directly into a clean vial. This step is critical to remove any remaining fine particles.

-

Sample Dilution: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification by HPLC: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using solutions of known concentrations.

-

Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

Caption: Experimental workflow for solubility determination.

Conclusion: Practical Implications for Drug Development